molecular formula C18H15NO5 B11055625 4-(7-Methoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole

4-(7-Methoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole

Cat. No.: B11055625
M. Wt: 325.3 g/mol
InChI Key: MPFOSQIXUBFKPC-UHFFFAOYSA-N
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Description

4-(7-Methoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-Methoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with methoxyacetaldehyde under acidic conditions to form 7-methoxy-1,3-benzodioxole.

    Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of an appropriate α-hydroxy ketone with an amide.

    Coupling of Rings: The final step involves coupling the benzodioxole and oxazole rings through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

    Oxidation: Formation of 4-(7-methoxy-1,3-benzodioxol-5-yl)-5-(4-formylphenyl)-1,2-oxazole.

    Reduction: Formation of 4-(7-methoxy-1,3-benzodioxol-5-yl)-5-(4-aminophenyl)-1,2-oxazole.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Medicine

Due to its structural features, the compound may interact with specific biological targets, making it a potential lead compound for the development of new therapeutic agents.

Industry

In materials science, the compound could be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(7-Methoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    4-(7-Methoxy-1,3-benzodioxol-5-yl)-5-phenyl-1,2-oxazole: Lacks the methoxy group on the phenyl ring.

    4-(7-Methoxy-1,3-benzodioxol-5-yl)-5-(4-hydroxyphenyl)-1,2-oxazole: Contains a hydroxy group instead of a methoxy group on the phenyl ring.

    4-(7-Methoxy-1,3-benzodioxol-5-yl)-5-(4-chlorophenyl)-1,2-oxazole: Contains a chloro group instead of a methoxy group on the phenyl ring.

Uniqueness

The presence of methoxy groups on both the benzodioxole and phenyl rings in 4-(7-Methoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole imparts unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C18H15NO5

Molecular Weight

325.3 g/mol

IUPAC Name

4-(7-methoxy-1,3-benzodioxol-5-yl)-5-(4-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C18H15NO5/c1-20-13-5-3-11(4-6-13)17-14(9-19-24-17)12-7-15(21-2)18-16(8-12)22-10-23-18/h3-9H,10H2,1-2H3

InChI Key

MPFOSQIXUBFKPC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NO2)C3=CC4=C(C(=C3)OC)OCO4

Origin of Product

United States

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